molecular formula C20H14N2O B5868672 N-(4-cyanophenyl)-2-biphenylcarboxamide

N-(4-cyanophenyl)-2-biphenylcarboxamide

Cat. No.: B5868672
M. Wt: 298.3 g/mol
InChI Key: MMAOXYZEJODHOV-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-biphenylcarboxamide is a carboxamide derivative featuring a biphenyl core substituted with a cyano group (-CN) at the para position of the aniline moiety. The compound’s design aligns with medicinal chemistry strategies targeting aromatic stacking interactions and metabolic stability via electron-withdrawing groups like -CN.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-14-15-10-12-17(13-11-15)22-20(23)19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAOXYZEJODHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares N-(4-cyanophenyl)-2-biphenylcarboxamide (inferred properties) with structurally related carboxamides from the evidence:

Compound Name Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų) Reference
N-(4-Cyanophenyl)furan-2-carboxamide C₁₂H₈N₂O₂ 212.2 1.95 1 4 48.96
N-(4-Cyanophenyl)-5-fluoro-2-hydroxybenzamide C₁₅H₁₀FN₂O₂ 284.3 N/A 2 5 79.1
N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide C₁₂H₈BrClN₂O 311.56 N/A 1 3 52.0
N-(4-Chlorophenyl)-...pyridine-3-carboxamide* C₂₉H₂₁Cl₂N₃O₃S 574.5 N/A 1 6 93.2

*Complex substituents: 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl, 5-cyano, 4-(4-methoxyphenyl), 2-methyl.

Key Observations :

  • Biphenyl vs. Heteroaromatic Cores : The biphenyl system (hypothetical for the target compound) would exhibit higher molecular weight and logP compared to furan or pyridine analogs (e.g., 212.2 vs. 311.56 g/mol in ), reflecting increased hydrophobicity due to extended π-systems.
  • Substituent Effects: The cyano group (-CN) in the target compound and reduces electron density, enhancing metabolic stability compared to halogenated derivatives (e.g., -Br in or -Cl in ), which may increase reactivity or toxicity.
  • Hydrogen Bonding: The hydroxybenzamide in has higher H-bond acceptors (5 vs.
Physicochemical and Pharmacological Profiles
  • logP and Solubility: The cyano group in (logP = 1.95) suggests moderate lipophilicity, whereas bulkier substituents (e.g., in ) likely reduce solubility (logSw = -2.37 in ).
Functional Implications
  • Drug Design : Biphenylcarboxamides may offer improved target engagement via aromatic interactions compared to smaller heterocycles (e.g., furan in ). However, steric bulk in compounds like could hinder binding.
  • Metabolic Stability : The -CN group (as in ) may reduce oxidative metabolism compared to -OCH₃ or -Cl substituents, which are prone to enzymatic modification.

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